2-(3-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide
Beschreibung
This compound belongs to the quinazolinone-acetamide class, characterized by a 1,2,3,4-tetrahydroquinazoline-2,4-dione core substituted at position 1 with a 4-[(cyclopropylcarbamoyl)methyl]phenyl group and at position 3 with an N-(4-methoxybenzyl)acetamide moiety. Its structural complexity confers unique physicochemical properties, including moderate lipophilicity (predicted logP ≈ 2.8) and hydrogen-bonding capacity due to the carbamoyl and acetamide groups. The compound’s design aligns with pharmacological strategies targeting enzyme inhibition or receptor modulation, as seen in anticonvulsant and anti-inflammatory agents .
Eigenschaften
Molekularformel |
C29H28N4O5 |
|---|---|
Molekulargewicht |
512.6 g/mol |
IUPAC-Name |
N-cyclopropyl-2-[4-[1-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C29H28N4O5/c1-38-23-14-8-20(9-15-23)17-30-27(35)18-32-25-5-3-2-4-24(25)28(36)33(29(32)37)22-12-6-19(7-13-22)16-26(34)31-21-10-11-21/h2-9,12-15,21H,10-11,16-18H2,1H3,(H,30,35)(H,31,34) |
InChI-Schlüssel |
WLIOPYSSRJOHIV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC5CC5 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbamates under reflux conditions.
Introduction of the Cyclopropylcarbamoyl Group: This step involves the reaction of the quinazolinone intermediate with cyclopropyl isocyanate in the presence of a base such as triethylamine.
Attachment of the Methoxyphenylmethyl Group: This is typically done via a nucleophilic substitution reaction using a suitable leaving group like a halide or tosylate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and the amide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce fully or partially hydrogenated products.
Wissenschaftliche Forschungsanwendungen
2-(3-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound is compared to analogs with modifications in the quinazolinone core, substituents, or acetamide side chains. Key structural and functional differences are summarized below:
Table 1: Structural and Functional Comparison
Structural Differences and Implications
Quinazolinone Core vs. Heterocyclic Variants The target compound’s quinazolinone core provides rigidity and hydrogen-bonding sites (C=O and NH groups), enhancing interactions with enzymes like GABA transaminase . Example: Replacement of the quinazolinone with a thiazole ring (as in ) eliminates the dione moiety, reducing polarity (logP increases by ~0.5 units) and possibly metabolic stability.
Substituent Effects on Bioactivity
- The cyclopropylcarbamoyl group in the target compound introduces steric hindrance and metabolic resistance compared to smaller carbamates (e.g., methylcarbamoyl). Cyclopropane’s ring strain may also enhance binding to hydrophobic pockets .
- 4-Methoxybenzyl vs. 2,4-dichlorobenzyl (as in ): Electron-donating methoxy groups improve solubility but may reduce membrane permeability versus electron-withdrawing chlorides. Chlorinated analogs show stronger GABA-A receptor affinity (IC₅₀ = 12 μM vs. undetermined for the target) .
Acetamide Side Chain Modifications
- The N-(4-methoxybenzyl)acetamide chain in the target compound contrasts with sulfonamide () or thioacetamide () variants. Sulfonamides generally increase acidity (pKa ~10) and plasma protein binding, while thioacetamides may enhance redox activity.
Pharmacological and Physicochemical Comparisons
Table 2: Physicochemical and ADMET Properties
- ZINC C13035420’s high logP (3.5) and metabolic stability align with its triazole-thioacetamide structure, favoring prolonged receptor engagement .
Research Methodologies for Comparison
Synthetic Routes : The target compound’s synthesis likely follows a pathway similar to , involving cyclocondensation of methyl 2-isothiocyanatobenzoate with glycine, followed by oxidation and coupling with 2-chloro-N-(substituted benzyl)acetamide.
NMR Profiling: As demonstrated in , comparative NMR analysis (e.g., chemical shifts at positions 29–44) can identify substituent-induced electronic changes in the quinazolinone core.
Molecular Networking : LC-MS/MS-based clustering (cosine score >0.8) groups the target compound with analogs sharing fragmentation patterns (e.g., m/z 521 → 438, 320) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
